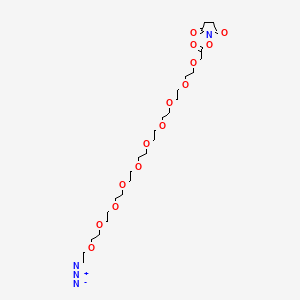

Azido-PEG10-CH2CO2-NHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H46N4O14 |

|---|---|

Molecular Weight |

638.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C26H46N4O14/c27-29-28-3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(33)44-30-24(31)1-2-25(30)32/h1-23H2 |

InChI Key |

DGZJUQVIBLXHGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG10-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG10-CH2CO2-NHS is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics and research tools. This molecule incorporates three key chemical features: an azide (B81097) group (N3), a polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][][3]

The NHS ester provides a reactive handle for the facile conjugation to primary amines, which are readily available on the surface of proteins and peptides (e.g., the side chain of lysine (B10760008) residues or the N-terminus).[4][5] This reaction forms a stable amide bond. The azide group, on the other hand, is a bioorthogonal moiety that can specifically react with an alkyne-containing molecule through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][6] This results in the formation of a stable triazole linkage. The long, hydrophilic PEG10 spacer enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final molecule.[3][4]

Core Properties and Specifications

The physical and chemical properties of this compound and related structures are summarized below. Data has been compiled from various suppliers and may show slight variations.

Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C26H46N4O14 | [7] |

| Molecular Weight | 638.67 g/mol | [7] |

| Purity | >95% | [7] |

| Appearance | To be determined | [7] |

| Solubility | Soluble in DMSO, DMF | [4] |

| Storage Conditions | -20°C, desiccated | [4] |

Quantitative Data for Structurally Similar Linkers

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Source(s) |

| Azido-PEG10-NHS ester | C27H48N4O14 | 652.7 | >90% to 98% | [4][8] |

| Azido-PEG2-CH2CO2-NHS | C10H14N4O6 | 286.2 | 95% | [9] |

Reaction Mechanisms and Signaling Pathways

The utility of this compound is rooted in two distinct and highly efficient chemical reactions: the NHS ester-amine coupling and the azide-alkyne cycloaddition.

NHS Ester Reaction with Primary Amines

The NHS ester is a highly reactive group that readily acylates primary amines to form a stable amide bond. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in buffers with a pH range of 7.2-8.5 to ensure the primary amine is deprotonated and thus nucleophilic.[10][11]

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Azide-Alkyne Click Chemistry

Once the linker is attached to the first molecule via the NHS ester, the terminal azide group is available for reaction with an alkyne-functionalized second molecule. This can be achieved through two primary "click chemistry" pathways.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. The reaction is typically carried out in the presence of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in its active Cu(I) oxidation state.[12][13][14]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide. The release of ring strain drives the reaction forward, making it ideal for applications in living systems where the toxicity of copper is a concern.[15][][17][18]

Caption: Two main pathways for azide-alkyne click chemistry: CuAAC and SPAAC.

Experimental Protocols

The following are detailed methodologies for the use of this compound in a typical bioconjugation workflow.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the initial step of conjugating the linker to a protein containing primary amines.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, spin desalting columns)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.[11]

-

Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMF or DMSO to a stock concentration of 10 mM.[11]

-

Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved this compound reagent. The optimal molar ratio may need to be determined empirically for each protein.[11]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

-

Quenching (Optional): Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and reaction byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for click chemistry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized protein to an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium Ascorbate

-

Copper ligand (e.g., THPTA or TBTA)

-

PBS buffer, pH 7.4

Procedure:

-

Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized protein and a 2-5 fold molar excess of the alkyne-containing molecule in PBS buffer.

-

Catalyst Preparation: Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water). In a separate tube, premix CuSO4 and the ligand. For example, mix 2.5 µl of 20 mM CuSO4 with 5.0 µl of 50 mM THPTA.[12]

-

Reaction Initiation: Add the premixed catalyst solution to the protein-alkyne mixture. The final concentration of CuSO4 is typically between 0.05 and 0.25 mM.[12]

-

Reduction: Initiate the click reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Experimental Workflow: PROTAC Synthesis

This compound is particularly well-suited for the modular synthesis of PROTACs. A typical workflow involves the separate synthesis of a warhead that binds to the target protein and a ligand for an E3 ubiquitin ligase, one of which is functionalized with a primary amine and the other with an alkyne.

Caption: A representative workflow for the synthesis of a PROTAC molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]

- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 6. Buy Azido-PEG1-CH2CO2-NHS | 1480545-09-2 | >95% [smolecule.com]

- 7. medkoo.com [medkoo.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Azido-PEG2-CH2CO2-NHS, 1312309-64-0 | BroadPharm [broadpharm.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 18. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azido-PEG10-CH2CO2-NHS: Structure, Properties, and Applications in Bioconjugation and PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG10-CH2CO2-NHS. This molecule is a valuable tool in bioconjugation, chemical biology, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key components: a terminal azide (B81097) group for "click" chemistry, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines.

Core Structure and Chemical Properties

This compound is a monodisperse PEG linker, ensuring batch-to-batch consistency in length and molecular weight, which is critical for the precise engineering of complex biomolecules.

Chemical Structure:

The molecule features a terminal azide group (N3), a flexible polyethylene glycol chain with 10 repeating units, and a reactive N-hydroxysuccinimide ester.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C27H48N4O14 | [] |

| Molecular Weight | 652.70 g/mol | [] |

| Appearance | Pale yellow or colorless oily matter | [] |

| Purity | Typically ≥95% | [] |

Solubility and Stability

The hydrophilic PEG spacer enhances the aqueous solubility of molecules it is conjugated to. The NHS ester is susceptible to hydrolysis, a key consideration for reaction and storage conditions.

| Solvent | Solubility | Source |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [][2] |

| Dimethylformamide (DMF) | Soluble | [][2] |

| Dichloromethane (DCM) | Soluble | [2] |

| Water | The PEG chain imparts hydrophilicity, but the overall molecule is typically dissolved in an organic solvent before addition to aqueous reaction mixtures. | [3] |

| Condition | Stability | Source |

| Storage | Recommended at -20°C with desiccant to prevent hydrolysis of the NHS ester. | [3] |

| pH (NHS Ester) | Hydrolysis of the NHS ester increases with pH. The half-life is 4-5 hours at pH 7.0 (0°C) and decreases to 10 minutes at pH 8.6 (4°C). | [4] |

| Temperature | Equilibrate to room temperature before opening to avoid moisture condensation. | [3] |

Key Reactions and Mechanisms

This compound is a bifunctional linker, enabling two distinct and highly efficient conjugation reactions: NHS ester acylation of primary amines and azide-alkyne cycloaddition.

NHS Ester Reaction with Primary Amines

The NHS ester reacts selectively with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond. This reaction is fundamental for attaching the PEG linker to proteins and other biomolecules.[5]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[]

Azide-Alkyne Cycloaddition ("Click" Chemistry)

The azide group is a bioorthogonal handle that can react with a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This "click" reaction is highly efficient and specific, forming a stable triazole linkage.[7] It is widely used to conjugate the other end of the PEG linker to a second molecule of interest, such as a small molecule ligand in the synthesis of PROTACs.[8]

Reaction Mechanism: The Cu(I) catalyst coordinates with the alkyne, forming a copper-acetylide intermediate. The azide then reacts with this intermediate in a 1,3-dipolar cycloaddition to form a six-membered metallacycle, which then rearranges to the stable triazole product, regenerating the Cu(I) catalyst.[7]

Experimental Protocols

The following are general protocols that can be adapted for specific applications. Optimization may be required based on the specific properties of the molecules being conjugated.

Protocol for Labeling a Protein with this compound

This protocol describes the covalent attachment of the azide-PEG linker to a protein by targeting primary amines.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[3]

-

Anhydrous DMSO or DMF[3]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Methodology:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[3]

-

Reagent Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage due to the hydrolysis of the NHS ester.[3]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[3]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.[3]

-

Characterization: The degree of labeling can be determined by methods such as MALDI-TOF mass spectrometry or by conjugating the azide to a fluorescent alkyne and measuring the absorbance.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (e.g., the protein from the previous protocol) to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to improve catalyst stability)

-

Reaction buffer (e.g., PBS)

-

Degassing equipment (e.g., nitrogen or argon gas)

Methodology:

-

Preparation of Reactants: In a reaction vessel, combine the azide-functionalized molecule and a slight molar excess (e.g., 1.5 equivalents) of the alkyne-containing molecule in the reaction buffer.

-

Preparation of Catalyst Stocks: Prepare fresh stock solutions of 100 mM CuSO4 in water and 1 M sodium ascorbate in water. If using, prepare a 10 mM stock solution of TBTA in DMSO.

-

Reaction Setup: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.

-

Initiation of Reaction: Add the catalyst components to the reaction mixture. A typical final concentration is 0.1 mM CuSO4, 0.5 mM sodium ascorbate, and if used, 0.1 mM TBTA. Add the CuSO4 solution first, followed by the sodium ascorbate solution.

-

Incubation: Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by an appropriate technique such as LC-MS or HPLC.

-

Purification: Once the reaction is complete, the product can be purified by methods appropriate for the conjugated molecule, such as size-exclusion chromatography, affinity chromatography, or HPLC.

Applications in PROTAC Synthesis

This compound is a valuable tool for the modular synthesis of PROTACs.[8] A common strategy involves:

-

Reacting the NHS ester of the linker with a ligand for an E3 ubiquitin ligase that contains a primary amine.

-

Reacting the azide end of the linker-E3 ligase ligand conjugate with an alkyne-functionalized ligand for the target protein via a CuAAC reaction.

This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize the formation of the ternary complex and subsequent target protein degradation.

Conclusion

This compound is a versatile and powerful heterobifunctional linker that provides researchers with a robust tool for the construction of complex bioconjugates and PROTACs. Its well-defined structure, coupled with the high efficiency and orthogonality of NHS ester and click chemistries, enables the precise and modular assembly of molecules for a wide range of applications in research and drug discovery. Careful consideration of the reaction conditions, particularly with respect to the stability of the NHS ester, is crucial for successful conjugation.

References

- 2. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to α-Azido-ω-(carboxymethyl)deca(ethylene glycol) N-succinimidyl Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of α-azido-ω-(carboxymethyl)deca(ethylene glycol) N-succinimidyl ester, a versatile heterobifunctional crosslinker essential in modern bioconjugation, drug delivery, and diagnostics. Commonly known as Azido-PEG10-NHS ester, this reagent provides a robust methodology for covalently linking molecules, leveraging two distinct and highly efficient chemical reactions.

Core Function and Chemical Architecture

Azido-PEG10-NHS ester is a molecule designed with three key functional components:

-

N-succinimidyl (NHS) Ester: This functional group is highly reactive towards primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides.[1][2] The reaction, which proceeds efficiently in a pH range of 7.2 to 9, forms a stable and covalent amide bond.[1][2]

-

Azide (B81097) Group (-N₃): This moiety serves as a bioorthogonal handle for "click chemistry."[3] It does not react with native biological functional groups but participates in highly specific and efficient cycloaddition reactions with alkyne-containing molecules.[4][5] This can be either a copper-catalyzed reaction (CuAAC) or a copper-free, strain-promoted reaction (SPAAC).[3][6]

-

Deca(ethylene glycol) (PEG10) Spacer: This hydrophilic PEG linker consists of 10 repeating ethylene (B1197577) glycol units.[7] It enhances the water solubility of the molecule and the resulting conjugate, reduces potential aggregation, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[7][8]

The dual reactivity of this linker enables a powerful two-step conjugation strategy. First, a biomolecule is "functionalized" with an azide group via the NHS ester reaction. Second, a different molecule containing an alkyne group is "clicked" onto the azide, creating a stable triazole linkage.

Technical Data and Reaction Parameters

Successful conjugation requires careful control of reaction conditions. The following tables summarize the key properties and quantitative parameters for using Azido-PEG10-NHS ester.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Synonyms | Azido-PEG10-NHS ester | [3][9] |

| Molecular Weight | ~652.7 g/mol | [9] |

| Purity | Typically ≥95% | [9] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF; further dilutable in aqueous buffers | [1] |

| Storage | Store at -20°C, desiccated. Reagent is moisture-sensitive. |[1][10] |

Table 2: Quantitative Reaction Parameters

| Parameter | NHS Ester Reaction (Amine Coupling) | Azide-Alkyne Cycloaddition (CuAAC) | Reference(s) |

|---|---|---|---|

| Target Group | Primary Amine (-NH₂) | Terminal Alkyne | [2][6] |

| Optimal pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | 4.0 - 11.0 | [2][4][11] |

| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES (Amine-free) | Most aqueous buffers (PBS, etc.) | [1][2][4] |

| Reaction Time | 30-60 min (Room Temp) or 2 hours (on ice) | 30-60 min (Room Temp) | [1][6] |

| Temperature | 4°C to Room Temperature | Room Temperature | [1][12] |

| Catalyst System | None | CuSO₄, Sodium Ascorbate (B8700270), Ligand (THPTA/TBTA) | [6][13] |

| Key Consideration | NHS ester hydrolysis rate increases significantly at higher pH. Half-life is ~4-5 hours at pH 7 (0°C) but drops to 10 minutes at pH 8.6 (4°C). | The copper catalyst can be toxic to cells; use of a stabilizing ligand is recommended for biological applications. |[2][6] |

Experimental Protocols

The following is a generalized two-stage protocol for labeling a protein with an alkyne-functionalized molecule. Note: Optimization is crucial for each specific application.

Stage 1: Introduction of the Azide Moiety via NHS Ester Reaction

-

Reagent Preparation:

-

Equilibrate the vial of Azido-PEG10-NHS ester to room temperature before opening to prevent moisture condensation.[1]

-

Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the solution, as the NHS ester readily hydrolyzes.[1][11]

-

Prepare the protein solution (e.g., 1-10 mg/mL) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[1] If the protein is in a buffer containing Tris or glycine, it must be exchanged into a suitable buffer via dialysis or a desalting column.[1]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Azido-PEG10-NHS ester to the protein solution.[1][14] The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to maintain protein integrity.[1][14]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1]

-

-

Purification:

-

Remove unreacted crosslinker and the N-hydroxysuccinimide byproduct using a desalting column, size-exclusion chromatography, or dialysis against a suitable buffer (e.g., PBS).[1]

-

The resulting azide-functionalized protein is now ready for Stage 2 or can be stored under conditions optimal for the non-labeled protein.[1]

-

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Prepare stock solutions of the required reagents in water: Copper(II) sulfate (B86663) (CuSO₄, e.g., 100 mM), a copper-stabilizing ligand like THPTA (e.g., 200 mM), and Sodium Ascorbate (e.g., 100 mM). The sodium ascorbate solution should be made fresh.[13]

-

Dissolve the alkyne-containing molecule (e.g., a drug, a fluorescent dye) in a suitable solvent (e.g., DMSO).

-

-

Click Reaction:

-

In a reaction tube, combine the azide-functionalized protein from Stage 1 with the alkyne-containing molecule. A molar ratio of 1:4 to 1:10 (protein:alkyne molecule) is typical.[13]

-

Prepare the catalyst complex by mixing CuSO₄ and the THPTA ligand in a 1:2 molar ratio and let it stand for several minutes.[13]

-

Add the Cu(I)/THPTA complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]

-

Incubate for 30-60 minutes at room temperature, protecting the reaction from light.[13]

-

-

Final Purification:

-

Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity purification, to remove excess reagents and unreacted molecules.[13]

-

Applications in Drug Development

The unique properties of Azido-PEG10-NHS ester make it a powerful tool in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

-

Antibody-Drug Conjugates (ADCs): In ADCs, an antibody is linked to a cytotoxic drug. Azido-PEG10-NHS ester facilitates this by first attaching to lysine residues on the antibody. The resulting azide handle is then used to "click" on an alkyne-modified cytotoxic payload.[8][13] This modular approach allows for precise control over linker chemistry and drug attachment.

-

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Azido-PEG10-NHS ester is an ideal PEG-based PROTAC linker, connecting the E3 ligase ligand to the target protein ligand.[3][] The PEG spacer provides the necessary length and flexibility for the ternary complex to form efficiently.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. lumiprobe.com [lumiprobe.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]

- 8. purepeg.com [purepeg.com]

- 9. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 10. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

The Strategic Role of the PEG10 Spacer in Advanced Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification has been shown to significantly improve the physicochemical and pharmacological properties of proteins, including enhanced solubility, increased stability, and prolonged in vivo circulation time. The linker connecting the PEG moiety to the protein is a critical component of the overall design, and its length and composition can profoundly influence the efficacy and safety of the final conjugate. Among the various linker options, the PEG10 spacer, a monodisperse polyethylene glycol chain consisting of ten ethylene (B1197577) glycol units, has emerged as a versatile tool in protein modification, particularly in the sophisticated architectures of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This in-depth technical guide explores the multifaceted role of the PEG10 spacer in protein modification. We will delve into its impact on the properties of bioconjugates, provide detailed experimental protocols for its use, and present visual workflows for its application in the synthesis of complex therapeutic agents.

Core Principles: The Advantages of the PEG10 Spacer

The PEG10 spacer offers a unique balance of hydrophilicity, flexibility, and defined length, which translates into several key advantages in protein modification:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG10 spacer can significantly improve the solubility of hydrophobic proteins or payloads, mitigating the risk of aggregation, which is a common challenge in the development of ADCs with high drug-to-antibody ratios (DARs).[1]

-

Improved Pharmacokinetics: The hydrodynamic radius imparted by the PEG10 chain can shield the protein from renal clearance and proteolytic degradation, leading to an extended plasma half-life and sustained therapeutic effect.[2]

-

Reduced Immunogenicity: The flexible PEG10 chain can mask immunogenic epitopes on the protein surface, potentially reducing the risk of an anti-drug antibody (ADA) response.[3]

-

Optimized Biological Activity: The defined length of the PEG10 spacer provides precise control over the distance between the protein and a conjugated molecule, which is crucial for maintaining the biological activity of the protein and ensuring efficient targeting. In the context of PROTACs, the linker length is a critical determinant for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

Quantitative Impact of PEG Spacer Length on Bioconjugate Properties

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While direct comparative data for a PEG10 spacer against a full range of other lengths in a single study is not always available, the following tables summarize the general trends and provide illustrative data based on available research.

| Property | Short PEG Spacer (e.g., PEG4) | Medium PEG Spacer (e.g., PEG8-PEG12) | Long PEG Spacer (e.g., PEG24) | Rationale for PEG10's Role |

| Solubility | Moderate Increase | Significant Increase | High Increase | A PEG10 spacer provides a substantial increase in hydrophilicity, often sufficient for many applications without the potential drawbacks of longer chains.[4] |

| In Vivo Half-Life | Modest Increase | Significant Increase | Pronounced Increase | The PEG10 spacer effectively increases the hydrodynamic radius, leading to reduced renal clearance and a longer circulation time.[5] |

| Immunogenicity | Moderate Reduction | Significant Reduction | High Reduction | The shielding effect of a PEG10 spacer can effectively mask immunogenic epitopes.[3] |

| Biological Activity | Often Preserved | Potential for Steric Hindrance | Higher Risk of Steric Hindrance | A PEG10 spacer often represents a sweet spot, providing sufficient spacing to avoid steric hindrance while maintaining proximity for biological function.[5] |

Table 1: General Impact of PEG Spacer Length on Protein Properties.

| Application | Parameter | PEG4 | PEG8 | PEG12 | PEG24 |

| Antibody-Drug Conjugate (ADC) | Clearance (mL/day/kg) | ~7 | ~5 | ~5 | ~5 |

| PROTAC | DC50 (nM) | 50 | 25 | 10 | 50 |

Table 2: Illustrative Quantitative Data on the Impact of PEG Spacer Length in ADCs and PROTACs. Note: This data is illustrative and compiled from general trends. The optimal PEG length is highly dependent on the specific antibody, payload, and target.

Experimental Protocols for Protein Modification with PEG10 Spacers

The covalent conjugation of a PEG10 spacer to a protein can be achieved through various chemical strategies, primarily targeting amine or thiol groups on the protein surface. Below are detailed protocols for the two most common methods.

Protocol 1: Amine-Reactive PEGylation using NHS-PEG10-Ester

This method targets the primary amines on lysine (B10760008) residues and the N-terminus of the protein.

Materials:

-

Protein of interest

-

NHS-PEG10-ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.[6]

-

PEG Reagent Preparation: Immediately before use, dissolve the NHS-PEG10-ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester is susceptible to hydrolysis and should not be stored in solution.[6]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG10-ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[7]

-

Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[6]

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

-

Purification: Remove unreacted PEG reagent and byproducts by SEC or IEX.

-

Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight, and use techniques like mass spectrometry to determine the degree of PEGylation.

Protocol 2: Thiol-Reactive PEGylation using Maleimide-PEG10-Linker

This method provides site-specific modification by targeting the sulfhydryl groups of cysteine residues.

Materials:

-

Protein with accessible cysteine residue(s)

-

Maleimide-PEG10-linker

-

Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)

-

Reducing agent (e.g., TCEP or DTT), if necessary

-

Anhydrous DMSO or DMF

-

Purification system (SEC or IEX)

Procedure:

-

Protein Preparation: Dissolve the protein in the thiol-free, degassed buffer. If cysteine residues are involved in disulfide bonds, they must first be reduced using a reducing agent like TCEP. If DTT is used, it must be removed before adding the maleimide (B117702) reagent.

-

PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG10-linker in a small amount of anhydrous DMSO or DMF to create a stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG10-linker to the protein solution.

-

Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Purify the conjugate using SEC or IEX to remove unreacted PEG reagent and other impurities.

-

Characterization: Characterize the purified conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the site of modification.

Visualizing the Role of PEG10 Spacers in Complex Bioconjugates

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of ADCs and PROTACs, highlighting the central role of the PEG10 spacer.

References

- 1. purepeg.com [purepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mal-PEG10-NHS - Creative Biolabs [creative-biolabs.com]

- 6. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification | PLOS One [journals.plos.org]

- 7. PEG10 viral aspartic protease domain is essential for the maintenance of fetal capillary structure in the mouse placenta - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NHS Ester Chemistry for Amine Coupling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of bioconjugation for the covalent modification of primary amines. We will delve into the core principles, reaction kinetics, and practical considerations for successfully employing this robust technology in your research and development endeavors.

The Core Chemistry: Mechanism of Amine Acylation

N-hydroxysuccinimide esters are highly reactive compounds designed for the specific modification of primary amino groups (-NH₂), which are abundantly found in biomolecules at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[1][2] The fundamental reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][]

While NHS esters can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester linkages are significantly less stable and can be easily hydrolyzed or displaced by amines.[3]

Quantitative Data: Reaction Kinetics and Stability

The efficiency of NHS ester coupling is a balance between two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water). The rates of both reactions are highly dependent on pH, temperature, and the specific ester used.

The Critical Role of pH

The reaction between an NHS ester and a primary amine is strongly pH-dependent.[1][5] The optimal pH range is typically between 7.2 and 8.5.[2] At lower pH values, the primary amines are protonated (-NH₃⁺) and thus, are not nucleophilic, which significantly slows down the reaction.[6] Conversely, at higher pH, the rate of NHS ester hydrolysis increases dramatically, which competes with the desired labeling reaction.[5][6]

Table 1: Half-life of NHS Esters at Various pH Values

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [2][7] |

| 7.0 | Ambient | ~7 hours | [8] |

| 8.0 | 4 | 1 hour | [9][10] |

| 8.6 | 4 | 10 minutes | [2][7] |

| 9.0 | Ambient | Minutes | [8][11] |

Note: These are general values for NHS esters; specific half-lives can vary depending on the molecule to which the NHS ester is attached.

Comparative Stability of Activated Esters

Different types of activated esters offer varying degrees of stability and reactivity. While NHS esters are the most common, alternatives like sulfo-NHS and tetrafluorophenyl (TFP) esters provide specific advantages.

Table 2: Comparison of Common Amine-Reactive Esters

| Activated Ester | Key Characteristics | Reference(s) |

| NHS Ester | The most widely used amine-reactive crosslinker. Generally insoluble in aqueous solutions and must be dissolved in an organic solvent like DMSO or DMF before addition to the reaction.[11] | [11] |

| Sulfo-NHS Ester | Contains a sulfonate group on the succinimide (B58015) ring, which increases its water solubility.[10][11] This allows for conjugation reactions without the need for organic solvents. It is also slightly more stable than its NHS counterpart.[11] | [10][11] |

| TFP Ester | Tetrafluorophenyl esters are more stable at basic pH values and are less susceptible to spontaneous hydrolysis compared to NHS esters.[12][13] However, they are more hydrophobic.[13] | [12][13] |

Experimental Workflow and Protocols

A successful bioconjugation experiment using NHS ester chemistry involves careful planning and execution of several key steps, from reagent preparation to final product purification and analysis.

General Protocol for NHS Ester Amine Coupling

This protocol provides a general framework. Specific parameters such as molar excess, reaction time, and temperature should be optimized for each specific application.

-

Prepare the Biomolecule: Ensure the biomolecule is in an amine-free buffer (e.g., PBS, MES, HEPES) at a concentration of 1-10 mg/mL.[5] If the buffer contains primary amines (e.g., Tris, glycine), a buffer exchange must be performed using dialysis or a desalting column.[14]

-

Prepare the NHS Ester: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[15] Do not prepare stock solutions for long-term storage as NHS esters are moisture-sensitive and will hydrolyze.[14]

-

Perform the Conjugation: Adjust the pH of the biomolecule solution to 8.0-8.5 using a suitable buffer like sodium bicarbonate.[15] Add the calculated molar excess of the NHS ester stock solution to the biomolecule solution while gently stirring.

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[2] Protect from light if using a fluorescent dye.

-

Quench the Reaction: Stop the reaction by adding a quenching reagent such as Tris-HCl or glycine (B1666218) to a final concentration of 20-50 mM.[14] This will consume any unreacted NHS ester.

-

Purify the Conjugate: Remove unreacted NHS ester and other byproducts using a desalting column, dialysis, or chromatography (e.g., size-exclusion or HPLC).[5][16]

Detailed Protocol: Antibody Labeling

This protocol is a typical procedure for labeling 1 mg of an IgG antibody.

-

Materials:

-

1 mg IgG antibody in PBS

-

NHS-ester functionalized dye

-

Anhydrous DMSO

-

1 M Sodium Bicarbonate, pH 8.3

-

1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

-

-

Procedure:

-

Antibody Preparation: Adjust the antibody concentration to 2 mg/mL in PBS. To 0.5 mL of the antibody solution, add 50 µL of 1 M sodium bicarbonate to raise the pH.[15]

-

Dye Preparation: Prepare a 10 mM stock solution of the NHS-ester dye in anhydrous DMSO.[]

-

Molar Excess Calculation: For antibodies, a starting molar excess of 10-20 fold of dye to antibody is recommended.

-

Formula:mg of NHS Ester = (Molar Excess * mass of Ab in mg * MW of NHS Ester) / MW of Ab

-

Example (for a 15-fold molar excess of a 600 Da dye to a 150,000 Da antibody):mg of NHS Ester = (15 * 1 mg * 600 Da) / 150,000 Da = 0.06 mg

-

-

Conjugation: Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing. Incubate for 1 hour at room temperature, protected from light.

-

Quenching: Add Tris-HCl to a final concentration of 50-100 mM and incubate for 10-15 minutes.

-

Purification: Equilibrate a desalting column with PBS. Apply the reaction mixture to the column and collect the purified antibody conjugate according to the manufacturer's instructions.[15][17]

-

Analysis: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.[15]

-

Detailed Protocol: Oligonucleotide Labeling

This protocol is for labeling an amino-modified oligonucleotide.

-

Materials:

-

Amino-modified oligonucleotide

-

NHS-ester functionalized label

-

Anhydrous DMSO

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Desalting column (e.g., Glen Gel-Pak™) or HPLC for purification

-

-

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer. For a 0.2 µmole synthesis, a volume of 500 µL is a good starting point.[3]

-

NHS Ester Preparation: Dissolve the NHS ester in a small volume of anhydrous DMSO (e.g., 25 µL) to achieve a high concentration.[3]

-

Molar Excess Calculation: A 5-10 fold molar excess of the NHS ester is typically used for oligonucleotide labeling.[3]

-

Conjugation: Add the NHS ester solution to the oligonucleotide solution. Agitate the mixture and incubate at room temperature for 1-2 hours.[3]

-

Purification: Separate the labeled oligonucleotide from excess label and salts using a desalting column or by reverse-phase HPLC.[3][16]

-

Detailed Protocol: Small Molecule Conjugation

This protocol outlines the conjugation of an amine-containing small molecule to an NHS ester.

-

Materials:

-

Amine-containing small molecule

-

NHS ester

-

Anhydrous organic solvent (e.g., DMF, DCM, DMSO)

-

Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

-

-

Procedure:

-

Reactant Preparation: Dissolve the amine-containing small molecule in an anhydrous organic solvent.[14]

-

Conjugation: Under continuous stirring, add a base and the NHS ester to the reaction mixture. A 1:1 or 2:1 molar ratio of the NHS ester to the amine is a common starting point.[14]

-

Incubation: Stir the reaction mixture for 3-24 hours, depending on the reactivity of the substrates. Monitor the reaction progress by LC-MS or TLC.[14]

-

Purification: The final product can be isolated using standard organic synthesis workup procedures, such as extraction and column chromatography.[14]

-

Conclusion

NHS ester chemistry is a versatile and powerful tool for the covalent modification of biomolecules. By understanding the underlying chemistry, the factors that influence reaction efficiency, and by following well-defined protocols, researchers can reliably produce high-quality conjugates for a wide range of applications in research, diagnostics, and drug development. Optimization of reaction conditions, including pH, molar excess, and purification strategy, is crucial for achieving the desired degree of labeling while preserving the biological activity of the molecule of interest.

References

- 1. interchim.fr [interchim.fr]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. glenresearch.com [glenresearch.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

- 16. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 17. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Azide Group Reactivity in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the azide (B81097) functional group's central role in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] At the core of this chemical methodology is the versatile azide, a key player in reactions that have transformed fields from drug discovery and bioconjugation to materials science.[2][3] We will explore the mechanisms, kinetics, and practical applications of the most prominent azide-based click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

The Azide Functional Group: A Bioorthogonal Handle

The azide group (–N₃) is the cornerstone of many click reactions due to its unique combination of properties. It is virtually absent in biological systems, making it a truly bioorthogonal functional group that won't participate in side reactions with biological molecules.[1][4] Azides are relatively small, kinetically stable, and can be readily introduced into a wide range of molecules, including proteins, nucleic acids, and small-molecule drugs, with minimal structural perturbation.[4][5] Their reactivity is harnessed in several key transformations, primarily 1,3-dipolar cycloadditions with alkynes and ligations with phosphines.[1][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the coupling of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[7][8] This reaction boasts an enormous rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition, which often requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers.[6] The CuAAC reaction is highly efficient, proceeds under mild, often aqueous conditions (pH 4-12), and tolerates a vast array of functional groups.[5][6]

Mechanism: The reaction proceeds through a catalytic cycle where the active Cu(I) species coordinates to the terminal alkyne, forming a copper-acetylide intermediate.[9] This complex then reacts with the azide, leading to a six-membered metallacycle that rearranges to form the stable triazole product and regenerate the Cu(I) catalyst.[9][10] The use of a reducing agent, typically sodium ascorbate, is common to maintain copper in its active Cu(I) oxidation state when starting from Cu(II) salts like CuSO₄.[7][11]

References

- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 4. mdpi.com [mdpi.com]

- 5. bioclone.net [bioclone.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Specificity and Stealth: A Technical Guide to Bioorthogonal Chemistry with PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological systems, the ability to selectively tag, track, and modify biomolecules without perturbing their natural functions is paramount. Bioorthogonal chemistry, a field of chemical biology that employs reactions that can occur in living organisms without interfering with native biochemical processes, has emerged as a powerful tool to achieve this.[1] When combined with Polyethylene Glycol (PEG) linkers, these chemical tools gain an added dimension of utility, enhancing solubility, stability, and pharmacokinetic properties of the conjugated molecules.[2][3][4] This in-depth technical guide explores the core principles of bioorthogonal chemistry with a focus on the integral role of PEG linkers, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Concepts: Bioorthogonal Reactions and the Role of PEG Linkers

Bioorthogonal chemistry relies on the use of chemical functionalities that are abiotic and mutually reactive, yet inert to the vast array of functional groups present in biological systems.[1] This allows for highly specific chemical transformations within the complex milieu of a living cell or organism. Among the most prominent bioorthogonal reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[5][6]

PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers to connect different molecular entities.[3] Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, make them invaluable in bioconjugation and drug delivery.[4][7] When incorporated into bioorthogonal reagents, PEG linkers can significantly improve the aqueous solubility of hydrophobic molecules, enhance the stability of the resulting conjugate, and prolong its circulation time in vivo by reducing renal clearance and shielding it from the immune system.[2][8][9]

The general scheme of a bioorthogonal reaction involving a PEG linker can be visualized as the conjugation of a biomolecule of interest, which has been modified to bear one bioorthogonal handle, with a probe molecule containing the complementary reactive group and a PEG linker.

Caption: A generalized workflow of a bioorthogonal conjugation reaction.

Quantitative Data Presentation

The efficiency of a bioorthogonal reaction is a critical parameter, especially in dynamic biological systems where concentrations of reactants may be low. This is typically quantified by the second-order rate constant (k₂). The choice of bioorthogonal reaction and the nature of the reactants, including the presence of a PEG linker, can significantly influence these kinetics.

Table 1: Comparative Kinetics of Common Bioorthogonal Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| SPAAC | Benzyl Azide | Cyclooctyne (OCT) | ~0.0024 | [7] |

| Benzyl Azide | Monofluorinated Cyclooctyne (MOFO) | ~0.045 | [7] | |

| Benzyl Azide | Difluorinated Cyclooctyne (DIFO) | ~0.3 | [7] | |

| Benzyl Azide | Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [3] | |

| Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | [3] | |

| Azido-PEG-amine | DBCO-functionalized antibody | 0.18 - 0.37 (with PEG5 linker) | [10] | |

| IEDDA | Tetrazine | Norbornene | ~1.9 | [6] |

| Tetrazine | trans-Cyclooctene (B1233481) (TCO) | ~2000 | [11] | |

| Tetrazine-PEG7 | TCO-modified antibody | 13,090 | [6] | |

| Staudinger Ligation | Azide | Phosphine | ~0.0012 - 0.0024 | [6] |

Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.

The length of the PEG linker also plays a crucial role in determining the pharmacokinetic properties of the resulting bioconjugate. Longer PEG chains generally lead to increased circulation times and can influence biodistribution.

Table 2: Effect of PEG Linker Length on Pharmacokinetic Parameters

| Molecule | PEG Linker Length | Parameter | Value | Reference(s) |

| Methotrexate-loaded Chitosan Nanoparticles | mPEG (MW 750 Da) | AUC₀₋₇₂ h (µg·h/mL) | ~15 | [8][9] |

| mPEG (MW 2000 Da) | AUC₀₋₇₂ h (µg·h/mL) | ~25 | [8][9] | |

| mPEG (MW 5000 Da) | AUC₀₋₇₂ h (µg·h/mL) | ~40 | [8][9] | |

| Antibody-Drug Conjugate | PEG4 | In vivo efficacy | Moderate | [2] |

| PEG8 | In vivo efficacy | High | [2] | |

| PEG24 | In vivo efficacy | Highest | [2] |

AUC₀₋₇₂ h: Area under the plasma concentration-time curve from 0 to 72 hours.

Experimental Protocols

The following are detailed methodologies for two of the most widely used bioorthogonal reactions involving PEG linkers.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Labeling

This protocol describes the labeling of an azide-modified antibody with a DBCO-PEG-fluorophore conjugate.

Materials:

-

Azide-modified antibody (e.g., produced by metabolic labeling with an azide-containing sugar)

-

DBCO-PEG-Fluorophore (e.g., DBCO-PEG4-FITC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of DBCO-PEG-Fluorophore in anhydrous DMSO.

-

Prepare the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the DBCO-PEG-Fluorophore stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C for 12-24 hours. The reaction should be protected from light.

-

-

Purification:

-

Remove the unreacted DBCO-PEG-Fluorophore using a spin desalting column equilibrated with PBS, following the manufacturer's instructions.

-

-

Characterization:

-

Confirm successful conjugation by SDS-PAGE, where the labeled antibody will exhibit fluorescence under appropriate excitation.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific absorbance maximum) and using their respective extinction coefficients.

-

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Cell Surface Labeling

This protocol outlines the labeling of cells displaying a trans-cyclooctene (TCO) modified protein with a tetrazine-PEG-biotin conjugate.

Materials:

-

Cells expressing a TCO-modified surface protein

-

Tetrazine-PEG-Biotin (e.g., Methyltetrazine-PEG4-Biotin)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Streptavidin-conjugated fluorophore (for visualization)

Procedure:

-

Cell Preparation:

-

Culture cells expressing the TCO-modified protein to the desired confluency.

-

Gently wash the cells twice with PBS.

-

-

Labeling Reaction:

-

Prepare a 100 µM solution of Tetrazine-PEG-Biotin in cell culture medium.

-

Add the Tetrazine-PEG-Biotin solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with PBS to remove unreacted tetrazine conjugate.

-

-

Visualization (Optional):

-

To visualize the labeled cells, incubate with a solution of a streptavidin-conjugated fluorophore in PBS for 20-30 minutes at room temperature.

-

Wash the cells twice with PBS.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of bioorthogonal chemistry with PEG linkers.

Caption: A streamlined workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: A two-step pre-targeting approach for tumor-specific drug delivery.

Signaling Pathway Visualization

Bioorthogonal chemistry with PEG linkers can be employed to study complex signaling pathways. For instance, a kinase inhibitor can be functionalized with a bioorthogonal handle and a PEG linker to improve its properties and allow for subsequent "click" attachment of a fluorescent probe for imaging or an affinity tag for pull-down experiments to identify its cellular targets.

Caption: Visualizing a kinase signaling pathway using a bioorthogonal probe.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively employ bioorthogonal chemistry with PEG linkers to advance their work in drug discovery, diagnostics, and fundamental biological research.

References

- 1. PEG Linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Azido-PEG10-CH2CO2-NHS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Azido-PEG10-CH2CO2-NHS, a heterobifunctional linker widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. Understanding the chemical properties of this reagent is critical for its effective handling, storage, and application in experimental workflows.

Core Properties of this compound

This compound is a molecule that features a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group facilitates covalent linkage with alkyne-containing molecules via "click chemistry," while the NHS ester reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds.[1] The PEG spacer enhances the solubility of the molecule, particularly in aqueous environments.[1]

Solubility

Qualitative Solubility: The presence of the long, hydrophilic PEG chain significantly contributes to its solubility in aqueous media.[1] It is also readily soluble in common organic solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][] |

| Dimethylformamide (DMF) | Soluble[1][] |

| Dichloromethane (DCM) | Soluble[1][] |

| Aqueous Buffers | The PEG spacer enhances solubility in aqueous solutions.[1] Some PEG-NHS esters are reported to be soluble up to approximately 10 mM in aqueous buffers.[3][4] |

Recommendations for Dissolving: For bioconjugation, it is standard practice to first dissolve the PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture containing the target biomolecule.[5][6][7] The final concentration of the organic solvent in the reaction should ideally be kept low (typically under 10%) to avoid denaturation of proteins.[3]

Stability

The stability of this compound is primarily dictated by its two functional groups: the NHS ester and the azide.

Stability of the NHS Ester: Hydrolysis

The NHS ester is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate of hydrolysis is highly dependent on pH, with stability decreasing as the pH increases.[3][4][8][9] This competing reaction can reduce the efficiency of the desired amidation reaction with the target molecule.

Quantitative Hydrolysis Data for Representative PEG-NHS Esters:

The following table summarizes the hydrolysis half-lives of various PEG-NHS esters at 25°C, providing an indication of the expected stability of the NHS ester moiety in this compound.

| PEG-NHS Ester Linkage | Half-life at pH 8.0 (minutes) |

| Succinimidyl Valerate (SVA) | 33.6 |

| Succinimidyl Butanoate (SBA) | 23.3 |

| Succinimidyl Carbonate (SC) | 20.4 |

| Succinimidyl Propionate (SPA) | 16.5 |

| Succinimidyl Glutarate (SG) | 17.6 |

| Succinimidyl Succinate (SS) | 9.8 |

| mPEG2-NHS | 4.9 |

| Succinimidyl Succinamide (SSA) | 3.2 |

| Succinimidyl Carboxymethylated (SCM) | 0.75 |

| Data from Laysan Bio, Inc. |

A study on branched PEG-NHS esters demonstrated the dramatic effect of pH on stability:[10]

| pH | Hydrolysis Half-life |

| 7.4 | > 120 minutes |

| 9.0 | < 9 minutes |

Stability of the Azide Group

The azide group in this compound is an aliphatic azide. This class of azides is generally considered stable and less hazardous than aromatic or vinylic azides. The long PEG chain further contributes to the molecule's overall stability, adhering to the "Rule of Six," which suggests that having at least six carbon atoms per energetic functional group renders the compound relatively safe to handle under standard laboratory conditions. The azide group is robust and stable across a wide range of reaction conditions, including those typically used for NHS ester couplings.

Storage and Handling

Proper storage is crucial to maintain the reactivity of this compound.

| Condition | Recommendation | Rationale |

| Solid Form | Store at -20°C with a desiccant.[3][5][6] | The NHS ester is highly sensitive to moisture. |

| In Solution | Prepare solutions in anhydrous DMSO or DMF immediately before use.[5][6] | To prevent hydrolysis of the NHS ester. |

| Aqueous Solutions | Do not prepare stock solutions in aqueous buffers.[5][6] | Rapid hydrolysis of the NHS ester will occur. |

Experimental Protocols

General Protocol for Dissolving and Handling

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[5][6]

-

Dissolution: Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[5]

-

Usage: Add the desired volume of the stock solution to the reaction buffer containing the amine-functionalized molecule. Ensure the final concentration of the organic solvent is minimized.

General Protocol for Protein Labeling

This protocol provides a general workflow for conjugating this compound to a protein.

-

Buffer Preparation: Prepare a suitable amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a pH between 7.2 and 8.5.[5] The optimal pH for the reaction is typically between 8.3 and 8.5.[9] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[5]

-

Protein Preparation: Dissolve the protein to be labeled in the prepared reaction buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[4] The optimal molar excess should be determined empirically for each specific protein and desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any excess NHS ester.

-

Purification: Remove unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Chemical Structure

References

- 1. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. NHS-PEG-NHS [nanocs.net]

- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. confluore.com [confluore.com]

- 8. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]

- 9. precisepeg.com [precisepeg.com]

- 10. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Azido-PEG10-CH2CO2-NHS

This technical guide provides a comprehensive overview of the synthesis of Azido-PEG10-CH2CO2-NHS, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This linker contains an azide (B81097) moiety for "click" chemistry applications and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with a protected polyethylene (B3416737) glycol (PEG) derivative. The overall strategy involves the introduction of the azide functionality at one terminus and the generation of a reactive NHS ester at the other. The general synthetic scheme is illustrated below.

The Art and Science of PEGylation: An In-depth Technical Guide to Enhancing Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug delivery, PEGylation has emerged as a transformative strategy, enhancing the therapeutic efficacy of a wide range of molecules from small pharmaceuticals to large biologics.[1] This process, the covalent or non-covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, fundamentally alters the molecule's physicochemical properties.[1] The result is a conjugate with an improved pharmacokinetic and pharmacodynamic profile, leading to enhanced drug stability, prolonged circulation time, and reduced immunogenicity.[1][2] First introduced in the 1970s, PEGylation has since become a cornerstone of biopharmaceutical development, with numerous FDA-approved PEGylated drugs on the market for conditions ranging from cancer to chronic inflammatory diseases.[2][3]

This technical guide provides a comprehensive overview of the core principles of PEGylation in drug delivery. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the chemistry, benefits, and challenges of this powerful technology. The guide includes a review of common experimental protocols, quantitative data on the impact of PEGylation, and visualizations of key pathways and workflows to facilitate a deeper understanding of this critical drug delivery platform.

The Core Principles of PEGylation

PEGylation is the process of attaching strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutics.[1] This modification alters the physicochemical properties of the parent molecule, including its conformation, electrostatic binding, and hydrophobicity.[1] These changes collectively contribute to an increased systemic retention of the therapeutic agent.[1]

The fundamental principle behind PEGylation's success lies in the unique properties of polyethylene glycol. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[4] When attached to a drug molecule, the PEG chain creates a hydrophilic shield that sterically hinders the approach of proteolytic enzymes and antibodies, thereby protecting the drug from degradation and recognition by the immune system.[1][5] This "stealth" effect is a key contributor to the enhanced in vivo performance of PEGylated therapeutics.[4]

Chemistry of PEGylation

The covalent attachment of PEG to a drug molecule is typically achieved by reacting a functionalized PEG derivative with a specific functional group on the drug. The choice of PEG derivative and reaction conditions depends on the target functional group and the desired properties of the final conjugate. The most common functional groups on proteins targeted for PEGylation are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[5] Other potential sites for PEGylation include the thiol group of cysteine residues and the carboxyl groups of aspartic and glutamic acids.[5]

First vs. Second Generation PEGylation:

-

First-generation PEGylation typically involves the non-specific, random attachment of PEG chains to multiple sites on a protein. This often results in a heterogeneous mixture of PEGylated isomers with varying degrees of modification and positional attachment, which can lead to a loss of biological activity if PEG is attached at or near the active site.[5]

-

Second-generation PEGylation focuses on site-specific attachment of PEG to create a more homogeneous product with preserved biological activity.[5] This can be achieved by targeting specific amino acids, such as the N-terminus or a free cysteine, or by using enzymatic methods to attach PEG at a precise location.

Benefits of PEGylation in Drug Delivery

The modification of therapeutic agents with PEG offers a multitude of advantages that significantly enhance their clinical utility. These benefits stem from the profound changes PEGylation imparts on the drug's size, solubility, and interaction with the biological environment.

-

Prolonged Circulatory Half-Life: By increasing the hydrodynamic size of the drug molecule, PEGylation reduces its renal clearance, leading to a significantly longer circulation half-life.[2][3] This allows for less frequent dosing, improving patient compliance and convenience.[2]

-

Increased Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of poorly soluble drugs.[2][6] PEGylation also protects drugs from enzymatic degradation and aggregation, thereby improving their stability both in storage and in vivo.[7]

-

Reduced Immunogenicity and Antigenicity: The PEG chain can mask antigenic epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an immune response.[2][4] This is particularly crucial for non-human derived proteins or chronically administered biologics.

-

Enhanced Tumor Targeting (Passive): In oncology, PEGylated nanocarriers and macromolecules can take advantage of the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow these large molecules to preferentially accumulate at the tumor site, leading to targeted drug delivery.

Challenges and Considerations in PEGylation

Despite its numerous advantages, PEGylation is not without its challenges. A thorough understanding of these potential drawbacks is essential for the successful development of PEGylated therapeutics.

-

Potential for Reduced Bioactivity: The attachment of a bulky PEG chain near the active site of a protein or the binding domain of an antibody can sterically hinder its interaction with its target, leading to a partial or complete loss of biological activity.[2] Careful optimization of the PEGylation site and the size of the PEG chain is crucial to mitigate this effect.

-

Immunogenicity of PEG: While generally considered non-immunogenic, there is growing evidence that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies.[8] These antibodies can lead to the accelerated blood clearance (ABC) of PEGylated drugs upon repeated administration, reducing their efficacy and potentially causing adverse reactions.[8]

-

Manufacturing and Characterization Complexity: The production of a homogeneous PEGylated product with a consistent degree of PEGylation and site of attachment can be challenging.[2] Sophisticated analytical techniques are required to characterize the complex mixture of PEGylated species and ensure batch-to-batch consistency.

-

Accumulation in Tissues: High molecular weight PEGs are not readily biodegradable and can accumulate in tissues, particularly the liver and spleen, after repeated administration. While generally considered safe, the long-term consequences of this accumulation are still under investigation.

Quantitative Impact of PEGylation

The effects of PEGylation on the pharmacokinetic and physicochemical properties of drugs can be quantified to demonstrate the significant improvements achieved. The following tables summarize representative data from various studies.

Table 1: Effect of PEGylation on Drug Half-Life